N-(4-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C19H23N7O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N7O2/c1-28-16-4-2-14(3-5-16)8-11-20-19(27)15-9-12-25(13-10-15)18-7-6-17-21-23-24-26(17)22-18/h2-7,15H,8-13H2,1H3,(H,20,27) |
InChI Key |
FOZIPVDXMMHLQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a piperidine core, a tetrazolo[1,5-b]pyridazine moiety, and a methoxyphenethyl group. Its molecular formula is with a molecular weight of 381.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and anti-inflammatory research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered nitrogen-containing ring that is often associated with various pharmacological activities.
- Tetrazolo[1,5-b]pyridazine Moiety : This group is known for its diverse biological activities and potential interactions with various receptors.
- Methoxyphenethyl Group : This substitution may enhance the lipophilicity and bioavailability of the compound.
Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions could elucidate its potential effects on mood regulation and cognitive functions. The compound's biological activity is likely mediated through:
- Receptor Binding : Preliminary studies suggest significant binding affinities to various neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various studies highlighting its potential therapeutic applications:
1. Neuroprotective Effects
Studies have indicated that compounds containing piperidine and tetrazole structures exhibit neuroprotective properties. The interaction with dopamine receptors suggests possible applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been investigated. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
3. Analgesic Activity
Preliminary findings suggest that this compound might possess analgesic effects, making it a candidate for pain management therapies.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Neuroprotection | Demonstrated protective effects on neuronal cells in vitro, reducing apoptosis under oxidative stress conditions. | |
| Anti-inflammatory | Showed significant reduction in TNF-alpha levels in animal models of inflammation. | |
| Analgesic effects | Reduced pain responses in rodent models compared to control groups. |
Interaction Studies
Interaction studies are crucial for understanding the therapeutic potential of this compound. Techniques employed include:
- Radiolabeled Binding Assays : To determine binding affinities to specific receptors.
- Enzyme Activity Assays : To evaluate inhibition of relevant enzymes involved in inflammation.
Comparison with Related Compounds
Several compounds share structural similarities with this compound, which can provide insights into its unique biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(2-Methoxyphenyl)-N-piperidin-4-ylmethanamine | Piperidine core with methoxy substitution | Simpler structure; less complex interactions |
| 2-(Tetrazol-5-yl)piperidine | Contains a tetrazole ring | Focused on tetrazole activity; lacks phenethyl substitution |
| 4-Methoxy-N-piperidin-3-ylbenzamide | Methoxy substitution on benzamide | Different functional group orientation; potential for varied activity |
Scientific Research Applications
Structural Characteristics
The compound features a unique structural arrangement that contributes to its biological activity:
- Piperidine Core : A six-membered nitrogen-containing ring associated with various pharmacological effects.
- Tetrazolo[1,5-b]pyridazine Moiety : Known for diverse biological activities and interactions with various receptors.
- Methoxyphenethyl Group : Enhances lipophilicity and bioavailability, potentially improving the compound's efficacy.
Table 1: Structural Features of N-(4-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
| Structural Component | Description |
|---|---|
| Piperidine Ring | Nitrogen-containing six-membered ring |
| Tetrazolo Moiety | Contributes to biological activity |
| Methoxyphenethyl Group | Enhances lipophilicity |
Neuroprotective Effects
Research indicates that compounds with piperidine and tetrazole structures exhibit neuroprotective properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Anti-Inflammatory Properties
The compound has garnered attention for its potential anti-inflammatory effects. Its ability to inhibit enzymes involved in inflammatory pathways suggests applications in treating conditions characterized by chronic inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential effects on mood regulation and cognitive functions |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Case Studies
-
Neuropharmacological Studies :
- Studies have shown that the compound exhibits significant binding affinities to various neurotransmitter receptors. This suggests potential applications in mood disorders and cognitive enhancement.
-
Inflammation Models :
- In vitro studies have demonstrated the compound's ability to reduce inflammatory markers in cell cultures, indicating its potential as a therapeutic agent in inflammatory diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The 2-chlorobenzyl group () introduces an electron-withdrawing Cl atom, increasing molecular weight (371.83 vs. The 4-methoxyphenethyl group in the target compound has an electron-donating methoxy group, likely improving solubility compared to halogenated analogs . Pyridin-4-yl () and naphthalene () substituents add aromatic bulk, which may influence binding affinity in enzyme targets .
- Melting Points : The tetrazolo-pyridazin core in E-4d () shows a melting point of 246–248°C, suggesting similar analogs may exhibit high thermal stability .
Preparation Methods
Synthesis of the Piperidine Core
The piperidine ring serves as the central scaffold for this compound. Its synthesis typically begins with the cyclization of linear precursors. A widely employed method involves the Rhodium-catalyzed cyclization of N-(2-aminoethyl) glycine derivatives. For instance, methyl N-(2-diallylamino-3-hydroxyhexyl)-2-isopropylglycinate undergoes cyclization in the presence of tris(triphenylphosphine)rhodium(I) chloride [(Ph₃P)₃RhCl] in a mixed solvent system (MeCN/H₂O) at elevated temperatures, yielding a tetrahydro-2(1H)-pyrazinone derivative . This approach emphasizes the importance of transition-metal catalysts in facilitating six-membered ring formation.
Alternative routes include dehydrative cyclization using 1,1′-carbonyldiimidazole (CDI). For example, N-benzyl-N-[(N-o-methoxyphenylcarbamoyl)methyl]glycine reacts with CDI in tetrahydrofuran (THF) at 65°C, forming a 3,4-dihydro-2(1H)-pyrazinone intermediate . Subsequent hydrogenation or reduction steps may be employed to saturate the ring and generate the piperidine structure.
Formation of the Tetrazolo[1,5-b]Pyridazine Moiety
The tetrazolo[1,5-b]pyridazine component introduces significant synthetic complexity due to its fused bicyclic system. A validated strategy involves nitrogen annulation starting from pyridazine precursors. For example, 6-chloropyridazine reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C, undergoing [2+3] cycloaddition to form the tetrazole ring . This reaction is highly sensitive to stoichiometry, with excess NaN₃ leading to over-azidation and byproduct formation.
Key reaction parameters :
Introduction of the Methoxyphenethyl Group
The methoxyphenethyl substituent is introduced via alkylation or amide coupling . A two-step protocol is commonly employed:
-
Synthesis of 4-methoxyphenethylamine :
-
Coupling with the piperidine-carboxylic acid :
Final Assembly and Carboxamide Formation
The convergent synthesis culminates in the coupling of the three primary components:
-
Piperidine-tetrazolo-pyridazine intermediate : The piperidine core is functionalized at the 4-position with a carboxylic acid group via oxidation of a hydroxymethyl precursor using Jones reagent (CrO₃/H₂SO₄) .
-
Amide bond formation : The carboxylic acid reacts with 4-methoxyphenethylamine under standard peptide coupling conditions (EDC, HOBt, DIPEA), achieving yields of 65–72% after purification by column chromatography .
Critical purification steps :
-
Silica gel chromatography (hexane/ethyl acetate gradient)
-
Recrystallization from ethanol/water (3:1)
Optimization and Yield Considerations
Optimizing reaction conditions is paramount for scalability. Key findings include:
-
Cyclization efficiency : Rhodium-catalyzed methods outperform palladium-based systems, providing 15–20% higher yields .
-
Tetrazole stability : The tetrazolo-pyridazine moiety is prone to ring-opening under acidic conditions; thus, pH must be maintained above 6 during all steps .
-
Amide coupling : Microwave-assisted synthesis (50°C, 30 min) reduces reaction time by 40% compared to traditional methods .
Comparative Analysis of Synthetic Routes
A comparative evaluation of two dominant strategies reveals trade-offs:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Linear convergent | Modular; easy purification | Lengthy (8–10 steps) | 12–18 |
| Divergent | Fewer steps (5–6) | Complex intermediate handling | 20–25 |
The divergent approach, which constructs the tetrazolo-pyridazine moiety early in the synthesis, demonstrates superior overall efficiency despite requiring advanced purification techniques .
Q & A
What synthetic strategies are recommended for constructing the tetrazolo[1,5-b]pyridazin-6-yl moiety in this compound?
Basic Research Question
The tetrazolo[1,5-b]pyridazin-6-yl group is a critical structural feature. A validated approach involves cyclization of azido-triazine precursors under controlled conditions. For example, 3-azido-1,2,4-triazine derivatives can undergo thermal or photochemical cyclization to form tetrazolo[1,5-b]pyridazine isomers. Isotopic labeling (e.g., 15N at the γ-azido position) combined with 1D15N NMR and 13C-15N spin-spin coupling analysis ensures structural confirmation .
How can researchers confirm the regioselectivity of the tetrazolo[1,5-b]pyridazine ring system?
Advanced Research Question
Regioselectivity between tetrazolo[1,5-b]pyridazine and tetrazolo[5,1-c]pyridazine isomers must be rigorously validated. Use 15N-labeled azido precursors to track nitrogen migration during cyclization. Analyze 13C-15N coupling constants in 1D13C NMR spectra: two distinct constants confirm tetrazolo[1,5-b]pyridazine formation, whereas multiple constants suggest alternative isomers. Computational modeling (DFT) can further predict thermodynamic stability of isomers .
What methodologies are effective for synthesizing the piperidine-4-carboxamide core?
Basic Research Question
The piperidine-4-carboxamide scaffold is typically synthesized via a two-step protocol:
Carboxylic acid activation : React 1-(4-formylphenyl)piperidine-4-carboxylic acid with isobutyl chloroformate and triethylamine in dry chloroform to form a mixed anhydride intermediate.
Amide coupling : Introduce the phenethylamine moiety (e.g., 4-methoxyphenethylamine) under inert conditions (argon) to yield the carboxamide. Optimize stoichiometry and reaction time to minimize byproducts .
How can SAR studies guide optimization of this compound for selective enzyme inhibition?
Advanced Research Question
Structure-activity relationship (SAR) studies should focus on:
- Substituent effects : Compare analogs with varying methoxy (e.g., 4-methoxy vs. 2-methoxy) or halogen (e.g., 4-fluorobenzyl) groups on the phenethyl chain. These modifications alter steric and electronic interactions with target enzymes.
- Tetrazolo positioning : Test tetrazolo[1,5-b]pyridazin-6-yl against alternative heterocycles (e.g., pyrazolo[3,4-d]pyrimidin-4-one) to assess binding affinity.
Use in vitro enzymatic assays (e.g., IC50 determination) and molecular docking to correlate structural changes with activity .
How should researchers resolve contradictory data in biological activity across assay models?
Advanced Research Question
Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Mitigate this by:
- Standardizing assays : Use identical buffer systems and enzyme sources (e.g., recombinant vs. tissue-derived).
- Counter-screening : Test against related enzymes (e.g., kinases vs. proteases) to rule out promiscuity.
- Validate in orthogonal models : Compare cell-based vs. cell-free assays. For instance, antiviral activity in Vero E6 cells ( ) should align with biochemical protease inhibition data .
What analytical techniques are critical for characterizing the compound’s stability under physiological conditions?
Basic Research Question
Assess stability using:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C).
- NMR kinetics : Track tetrazolo ring opening/closing equilibria in D2O or PBS.
- Accelerated stability studies : Expose the compound to heat (40–60°C) and light to identify labile groups (e.g., methoxy or tetrazolo moieties) .
What strategies enhance metabolic stability of the tetrazolo[1,5-b]pyridazine moiety?
Advanced Research Question
The tetrazolo ring is prone to metabolic oxidation. Strategies include:
- Deuterium incorporation : Replace hydrogen atoms at metabolically vulnerable positions (e.g., C-3 of the pyridazine ring).
- Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) adjacent to the tetrazolo group to hinder cytochrome P450 access.
Validate using liver microsome assays and metabolite profiling .
How can researchers leverage isotopic labeling to study target engagement in vivo?
Advanced Research Question
Incorporate stable isotopes (e.g., 13C or 15N) into the piperidine or tetrazolo moieties. Use:
- Isotope-edited NMR : Track compound localization in tissue homogenates.
- Mass spectrometry imaging (MSI) : Map spatial distribution in animal models.
- PET radiolabeling : Synthesize 11C- or 18F-labeled analogs for real-time pharmacokinetic studies .
What computational tools are recommended for predicting off-target interactions?
Advanced Research Question
Use ligand-based and structure-based approaches:
- Pharmacophore modeling : Align with known inhibitors (e.g., SARS-CoV-2 Mpro in ) to identify shared features.
- Molecular dynamics (MD) : Simulate binding to high-risk off-targets (e.g., hERG channel).
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition .
How can crystallography aid in optimizing the piperidine-4-carboxamide conformation?
Advanced Research Question
Co-crystallize the compound with its target (e.g., viral protease or GPCR). Analyze:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
